Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a bromothiophene moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate typically involves the following steps:
Formation of the Bromothiophene Intermediate: The starting material, 4-bromothiophene, is subjected to a bromination reaction to introduce the bromine atom at the 2-position of the thiophene ring.
Alkylation of Piperidine: The bromothiophene intermediate is then reacted with piperidine in the presence of a base to form the piperidine derivative.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the thiophene moiety.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the piperidine and thiophene moieties.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromothiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can modulate the compound’s binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate can be compared with other similar compounds, such as:
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which can affect its reactivity and biological activity.
1-[(4-Bromothiophen-2-yl)methyl]piperidine: This compound lacks the ester group, which can influence its solubility and chemical properties.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: This compound has a different substituent on the piperidine ring, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-2-17-13(16)10-4-3-5-15(7-10)8-12-6-11(14)9-18-12/h6,9-10H,2-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTZHRBPQZOOLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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